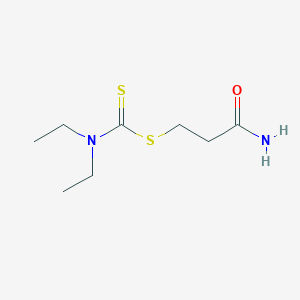

3-Amino-3-oxopropyl diethylcarbamodithioate

描述

属性

IUPAC Name |

(3-amino-3-oxopropyl) N,N-diethylcarbamodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2OS2/c1-3-10(4-2)8(12)13-6-5-7(9)11/h3-6H2,1-2H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPAUOWGJWOJBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277079 | |

| Record name | 3-amino-3-oxopropyl diethylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-30-4 | |

| Record name | NSC771 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-3-oxopropyl diethylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of Sodium Diethyldithiocarbamate

The precursor sodium diethyldithiocarbamate is prepared by combining diethylamine (10 mmol) with CS₂ (12 mmol) in dimethylformamide (DMF) under vigorous stirring, followed by the addition of sodium hydroxide (10 mmol). The reaction proceeds at 0–5°C for 1 hour, yielding the sodium salt as a pale yellow solid.

Alkylation with 3-Chloropropionamide

3-Chloropropionamide (10 mmol) is introduced to the sodium diethyldithiocarbamate solution at room temperature. The mixture is stirred for 12 hours, after which water (25 mL) is added to precipitate the product. Filtration and recrystallization in ethanol yield 3-amino-3-oxopropyl diethylcarbamodithioate with an isolated yield of 70–75%.

Reaction Conditions:

- Temperature: 0–25°C

- Solvent: DMF or aqueous ethanol

- Key reagents: Sodium diethyldithiocarbamate, 3-chloropropionamide

Amino Acid-Based Synthesis

An alternative approach utilizes β-alanine (3-aminopropionic acid) as the starting material. This method modifies the amino acid’s carboxyl group to introduce the dithiocarbamate functionality.

Functionalization of β-Alanine

β-Alanine (5 mmol) is dissolved in methanol (8 mL) with sodium hydroxide (10 mmol) and cooled to 0–5°C. CS₂ (6 mmol) is added, and the mixture is stirred for 1 hour. An alkyl halide (e.g., ethyl iodide, 4.5 mmol) is introduced, and the reaction proceeds for 15 hours at room temperature. Acidification to pH 5 precipitates the product, which is purified via recrystallization.

Key Considerations:

- pH control is critical to prevent decomposition of the dithiocarbamate group.

- Substituting β-alanine with other amino acids (e.g., glycine) alters the product’s side chain.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–75 | ≥95 | Scalable, high reproducibility | Requires anhydrous conditions |

| Amino Acid-Based | 60–65 | 90–92 | Utilizes inexpensive starting materials | Multi-step, lower yield |

Industrial-Scale Production

Industrial synthesis optimizes the nucleophilic substitution route for cost efficiency:

- Large-Scale Alkylation: 3-Chloropropionamide (1 mol) reacts with sodium diethyldithiocarbamate (1.2 mol) in DMF at 25°C for 24 hours.

- Purification: The crude product is washed with hexane to remove unreacted precursors and recrystallized in ethanol.

Process Metrics:

- Batch size: 50–100 kg

- Cost per kilogram: $120–150 (dependent on CS₂ market price)

Mechanistic Insights

The reaction mechanism proceeds via SN2 nucleophilic substitution , where the thiolate group of sodium diethyldithiocarbamate attacks the electrophilic carbon of 3-chloropropionamide. Density functional theory (DFT) studies suggest a transition state with partial negative charge localization on the sulfur atoms.

Critical Parameters:

- Solvent Polarity: DMF enhances ion pair separation, accelerating the reaction.

- Temperature: Elevated temperatures (>40°C) promote side reactions (e.g., oxidation to thiuram disulfides).

Challenges and Solutions

Oxidative Degradation

Dithiocarbamates are susceptible to oxidation by atmospheric oxygen, forming disulfides. This is mitigated by conducting reactions under nitrogen or argon atmospheres.

Purification Difficulties

The product’s polar nature complicates crystallization. Gradient recrystallization (ethanol/water mixtures) improves purity.

化学反应分析

Types of Reactions

3-Amino-3-oxopropyl diethylcarbamodithioate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the amino or oxo groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-Amino-3-oxopropyl diethylcarbamodithioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Amino-3-oxopropyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Matrine Derivatives with Carbodithioate Modifications

Matrine, a quinolizidine alkaloid, serves as a parent compound for derivatives modified with carbodithioate groups. In a study targeting Spodoptera frugiperda (Sf9) cells, two matrine derivatives—1-pyrrolidinecarbodithioate-matrine and diethylcarbamodithioate-matrine—were synthesized and tested for cytotoxicity.

| Compound | Core Structure | Substituent | IC₅₀ (Sf9 Cells) | Mechanism of Action |

|---|---|---|---|---|

| Matrine | Matrine | None | 5.330 mmol/L | Mild apoptosis induction |

| 1-Pyrrolidinecarbodithioate-matrine | Matrine | Pyrrolidinecarbodithioate | 1.13 mmol/L | Apoptosis, cell shrinkage |

| Diethylcarbamodithioate-matrine | Matrine | Diethylcarbamodithioate | 0.648 mmol/L | Enhanced apoptosis, vacuolation |

Key Findings :

- The diethylcarbamodithioate derivative exhibited ~8.2-fold higher potency than matrine and 1.7-fold higher potency than the pyrrolidine analog, highlighting the importance of substituent size and electronic properties .

- Both derivatives induced apoptosis via cell shrinkage, vacuolation, and apoptotic body formation, suggesting a conserved mechanism across carbodithioate-modified compounds.

3-Amino-3-oxopropyl Piperidine-1-carbodithioate

This analog shares the 3-amino-3-oxopropyl backbone but substitutes the diethyl group with a piperidine ring. Piperidine derivatives are often associated with altered solubility and metabolic stability, which could influence their efficacy in biological systems .

General Trends in Carbodithioate Derivatives

- Substituent Effects : Smaller, less polar groups (e.g., diethyl) enhance cytotoxicity, likely due to improved cellular uptake or target binding.

- Core Structure: The 3-amino-3-oxopropyl group may confer distinct hydrogen-bonding interactions compared to matrine’s rigid alkaloid core.

- Mechanistic Consistency : Apoptosis induction is a common pathway, but potency varies with structural modifications.

Research Implications and Data Gaps

- Diethylcarbamodithioate Advantage : The diethyl group’s balance of lipophilicity and steric accessibility makes it superior to bulkier substituents (e.g., pyrrolidine or piperidine) in enhancing bioactivity.

- Unanswered Questions: Solubility and stability profiles of this compound remain uncharacterized. Comparative studies with non-alkaloid cores (e.g., 3-amino-3-oxopropyl vs. matrine) are needed to isolate substituent effects from core structure contributions.

生物活性

3-Amino-3-oxopropyl diethylcarbamodithioate is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its unique functional groups, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different derivatives with distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins, thereby modulating their functions. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : It can alter cellular signaling processes, impacting cell proliferation and apoptosis.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Potential : Investigations have shown that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated that the compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 2: Anticancer Activity

Another significant study explored the anticancer properties of this compound using various cancer cell lines. The findings revealed that treatment with this compound led to a significant decrease in cell viability, with IC50 values indicating potent cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis | |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest | |

| A549 (Lung Cancer) | 10 | ROS generation leading to apoptosis |

常见问题

Q. What are the standard synthetic routes for 3-amino-3-oxopropyl diethylcarbamodithioate, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution between 3-amino-3-oxopropyl precursors (e.g., 3-amino-3-oxopropanoic acid derivatives) and diethylcarbamodithioate reagents. A general protocol involves:

- Starting materials : 3-Amino-3-oxopropanoic acid derivatives, diethylamine, and carbon disulfide .

- Reaction conditions : Mildly basic pH (e.g., NaHCO₃) and ambient temperature to facilitate thiolate intermediate formation.

- Purification : Column chromatography or recrystallization using ethanol/water mixtures. Key considerations: Monitor pH to avoid decomposition of the carbamodithioate group.

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store at –20°C under inert gas (N₂ or Ar) in amber vials to prevent oxidation of the dithiocarbamate group. Avoid aqueous solutions at neutral/basic pH to minimize hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl vs. aryl substituents) on the carbamodithioate group influence bioactivity?

Comparative studies show:

- Diethylcarbamodithioate (as in this compound) enhances metal-chelating capacity, useful in enzyme inhibition assays .

- Piperidine-substituted analogs exhibit improved lipid solubility, enhancing cellular uptake in anticancer studies . Methodology: Perform SAR studies using substituted carbamodithioates and assess IC₅₀ values against target enzymes (e.g., urease or proteases) .

Q. What experimental strategies resolve contradictions in reported reactivity of the dithiocarbamate moiety?

Discrepancies in oxidation pathways (e.g., S–S bond formation vs. sulfoxide generation) can arise from solvent polarity or trace metal contamination.

- Controlled oxidation : Use H₂O₂ in acetonitrile (polar aprotic solvent) to favor sulfoxide derivatives .

- Metal chelation : Add EDTA to reaction mixtures to suppress metal-catalyzed side reactions .

Q. How can computational chemistry predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina with protein data bank (PDB) structures (e.g., urease or HIV-1 protease) to model binding affinity.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . Validation: Correlate computational results with in vitro enzymatic inhibition assays .

Q. What chromatographic methods separate this compound from byproducts?

- HPLC : C18 column, mobile phase = 60:40 acetonitrile/water with 0.1% TFA, UV detection at 254 nm .

- TLC : Silica gel 60 F₂₅₄, eluent = ethyl acetate:hexane (3:7), visualize with ninhydrin (amide detection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。